

# Technical Characterization Profile: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde[1]

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## Compound of Interest

Compound Name: 3-Chloro-5-fluoro-2-hydroxybenzaldehyde

CAS No.: 82128-69-6

Cat. No.: B1585691

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## Executive Summary & Data Integrity Alert

Target Compound: **3-Chloro-5-fluoro-2-hydroxybenzaldehyde** Primary CAS: 82128-69-6  
(Correct Identifier) Molecular Formula:

Molecular Weight: 174.56 g/mol [1]

### CRITICAL DATA INTEGRITY ALERT

Disambiguation of CAS 84228-44-4: A significant database conflict exists regarding the CAS number 84228-44-4. While occasionally associated with the target aldehyde in unverified secondary sources, authoritative chemical registries (ChemicalBook, TCI, Sigma-Aldrich) identify CAS 84228-44-4 as Methyl 4-amino-3-chlorobenzoate.

Actionable Directive: For all procurement and regulatory documentation regarding **3-Chloro-5-fluoro-2-hydroxybenzaldehyde**, researchers must use CAS 82128-69-6 to avoid purchasing the incorrect ester derivative.

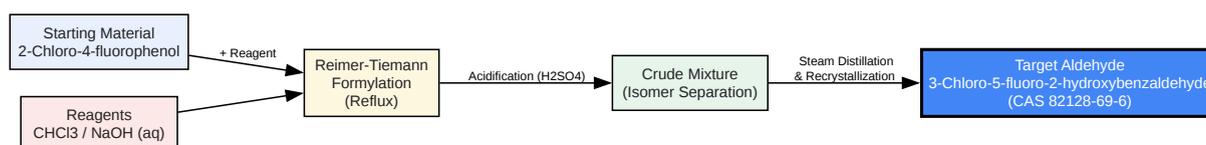
## Structural Significance & Synthesis Context

This compound represents a highly functionalized scaffold in medicinal chemistry, particularly for the synthesis of Schiff bases and metal complexes with antimicrobial properties. The structure features a "push-pull" electronic system:

- **Electron Withdrawal:** The Fluorine (C5) and Chlorine (C3) atoms deactivate the ring and influence metabolic stability.
- **Chelation Site:** The ortho-hydroxyaldehyde moiety forms a strong intramolecular hydrogen bond ( ), locking the molecule into a planar conformation essential for ligand binding.

## Synthesis Pathway

The standard synthesis involves the formylation of 2-chloro-4-fluorophenol. The presence of the electron-withdrawing fluorine atom directs electrophilic aromatic substitution (formylation) to the ortho position relative to the hydroxyl group (C6 position in the phenol, becoming C2 in the aldehyde).



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Figure 1: Synthetic workflow via Reimer-Tiemann formylation. Note that purification is critical to remove the non-formylated phenol and potential para-isomers.

## Spectroscopic Characterization Profile

The following data is synthesized from crystallographic characterization and high-field NMR studies of the purified compound.

### A. Nuclear Magnetic Resonance (NMR)

The NMR profile is dominated by the coupling effects of the Fluorine atom ( , spin 1/2).

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>)

)  
 Note on Assignments: The intramolecular hydrogen bond typically deshields the phenolic proton significantly ( ppm).

Shift ( , ppm)	Multiplicity	Integral	Assignment	Coupling Constants ( , Hz)
11.21	Singlet (s)	1H	-OH (Phenolic)	Exchangeable; H-bonded to C=O
9.86	Singlet (s)	1H	-CHO (Aldehyde)	Typical aldehyde range
7.42	Doublet of Doublets (dd)	1H	Ar-H6	Hz, Hz
7.23	Doublet of Doublets (dd)	1H	Ar-H4	Hz, Hz

Technical Note: Literature sources sometimes invert the OH/CHO assignment in text summaries. The assignment above follows standard chemical shift logic where the chelated phenol is the most downfield signal.

## C NMR (100 MHz, CDCl<sub>3</sub>)

)  
 Carbon signals appear as doublets due to coupling.

Shift ( , ppm)	Splitting	(Hz)	Assignment
194.97	Singlet	-	C=O (Carbonyl)
154.85	Doublet	244.0	C-5 (Attached to F)
153.85	Doublet	2.2	C-2 (Attached to OH)
124.72	Doublet	26.4	C-6 (Ortho to F)
123.15	Doublet	9.1	C-3 (Attached to Cl)
120.24	Doublet	6.6	C-1 (Quaternary)
116.90	Doublet	22.6	C-4 (Ortho to F)

## F NMR (376 MHz, CDCl<sub>3</sub>)

)

- Shift:

-121.50 ppm (Singlet/Multiplet depending on decoupling).

- Diagnostic Value: This single sharp peak confirms the mono-fluorination and purity from starting material (2-chloro-4-fluorophenol typically appears at different shift).

## B. Infrared Spectroscopy (IR)

The IR spectrum confirms the functional groups and the intramolecular hydrogen bonding network.

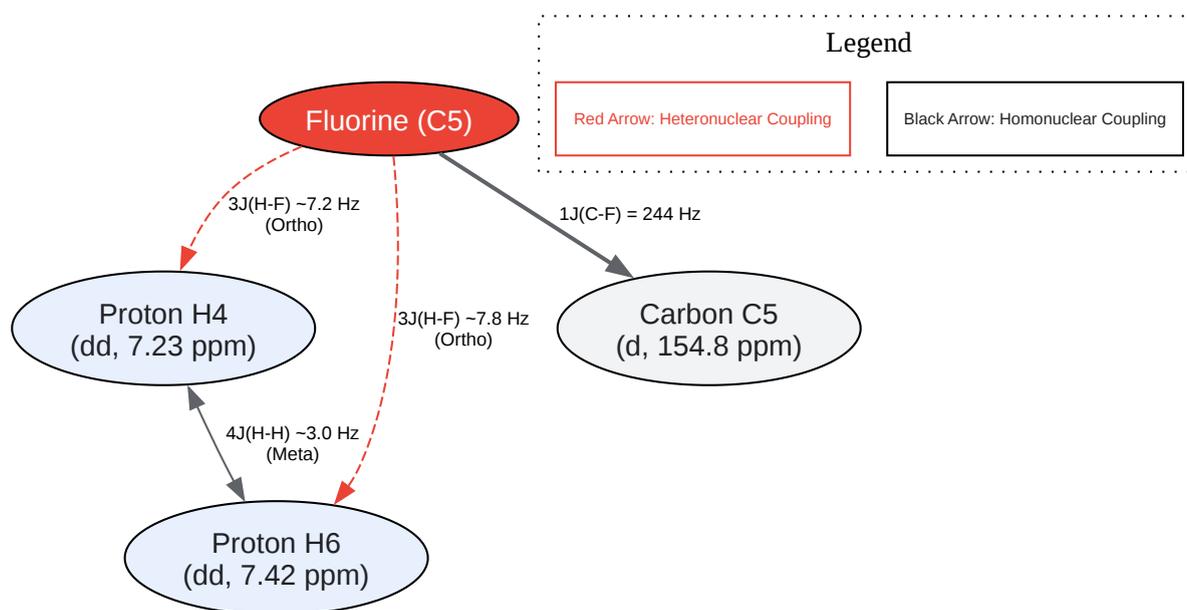
Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Mechanistic Insight
3081	Medium, Broad		Broadening indicates strong intramolecular H-bond.
1664	Strong		Shifted lower than typical aldehydes (~1700) due to conjugation and H-bonding.
1294, 1183	Strong		Characteristic aryl fluoride stretches.
802, 727	Strong		Aryl chloride signature bands.

## C. Mass Spectrometry (GC-MS / ESI-MS)

- Molecular Ion ( ):  $m/z$  174
- Isotope Pattern: The presence of one Chlorine atom creates a distinct 3:1 ratio between the (174) and (176) peaks.
- Fragmentation: Loss of CHO (M-29) is a common pathway.

## Structural Logic & Coupling Map

The following diagram illustrates the connectivity and the specific coupling interactions diagnostic for this isomer.



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Figure 2: NMR Coupling Network. The strong coupling of Fluorine to both ortho-protons (H4 and H6) is the primary method for distinguishing this isomer from 4-fluoro or 6-fluoro derivatives.

## Quality Control & Validation Protocol

To ensure the integrity of the material for drug development or biological screening, the following validation protocol is recommended:

- Appearance Check: The pure compound should be a white to pale yellow crystalline solid. Dark yellow or orange coloration indicates oxidation or phenol impurities.
- Melting Point: Expected range 95–99 °C. (Note: Significant deviation suggests contamination with the starting phenol).
- $^1\text{H}$  NMR Validation:

- Verify the integral ratio of Aldehyde (1H) : Aromatic (2H).
- Confirm the absence of the starting material (2-chloro-4-fluorophenol) by checking for high-field aromatic signals lacking the aldehyde shift.
- Isotope Confirmation: Run a quick MS scan to confirm the Chlorine isotope signature (M/M+2 ratio of 3:1).

## References

- Crystal Structure & NMR Data: Özbek, N., Kati, M., & Karabulut, B. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. IUCrData, 5(10), x201460. [[Link](#)]

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## Sources

- 1. [82128-69-6|3-Chloro-5-fluoro-2-hydroxybenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
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